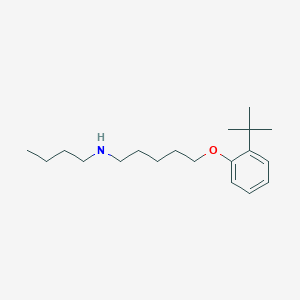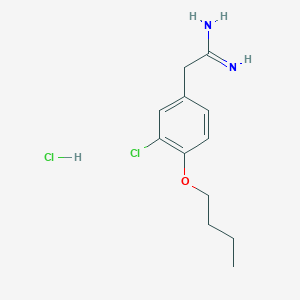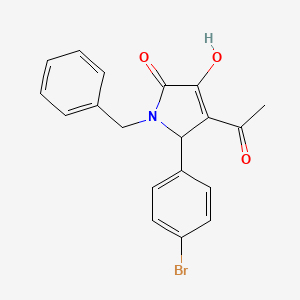![molecular formula C17H19NO4S B5085650 methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B5085650.png)
methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate, also known as MPPA, is a chemical compound with molecular formula C19H21NO4S. It belongs to the class of sulfonamide compounds and has been widely used in scientific research for its various applications.
Mécanisme D'action
Methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. The binding of methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate to the active site prevents the binding of the substrate, carbon dioxide, and thus inhibits the catalytic activity of the enzyme. This inhibition of carbonic anhydrase activity leads to a decrease in the production of bicarbonate ions and protons, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects
methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate has been shown to have various biochemical and physiological effects due to its inhibition of carbonic anhydrase activity. It has been shown to reduce intraocular pressure in glaucoma patients by decreasing the production of aqueous humor. It has also been shown to have antiepileptic effects by reducing the excitability of neurons in the brain. In addition, methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate has been shown to have antitumor effects by inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase activity and has been shown to be effective in various in vitro and in vivo studies. It is also relatively easy to synthesize and can be obtained in large quantities. However, methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its inhibition of carbonic anhydrase activity can have off-target effects on other physiological processes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate in scientific research. One direction is the development of methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate-based drugs for the treatment of glaucoma, epilepsy, and cancer. Another direction is the investigation of the off-target effects of methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate on other physiological processes and the development of more selective inhibitors of carbonic anhydrase activity. Finally, the use of methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate in combination with other drugs for the treatment of various diseases should be explored.
Méthodes De Synthèse
Methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate can be synthesized through a multi-step process. The first step involves the reaction of 4-propylbenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of a base to form the intermediate compound 2-{[(4-propylphenyl)sulfonyl]amino}benzoic acid. This intermediate is then reacted with methyl iodide in the presence of a base to form the final product, methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate.
Applications De Recherche Scientifique
Methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate has been used in various scientific research studies due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. They play a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase activity by methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
methyl 2-[(4-propylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-3-6-13-9-11-14(12-10-13)23(20,21)18-16-8-5-4-7-15(16)17(19)22-2/h4-5,7-12,18H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELRUKCLGGDRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5085567.png)
![(2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5085601.png)
![N-[2-(tert-butylamino)-1-methyl-2-oxoethyl]-3-(4-methylphenyl)-1-adamantanecarboxamide](/img/structure/B5085607.png)


![allyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5085626.png)
![N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5085633.png)
![4-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5085641.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[3-(methylthio)propyl]-3-isoxazolecarboxamide](/img/structure/B5085649.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085658.png)


![4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5085672.png)
![N-(3-isopropoxypropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5085675.png)